[1,4']Bipiperidinyl-2-carboxylic acid ethyl ester
CAS No.: 911627-08-2
Cat. No.: VC3429756
Molecular Formula: C13H24N2O2
Molecular Weight: 240.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 911627-08-2 |
|---|---|
| Molecular Formula | C13H24N2O2 |
| Molecular Weight | 240.34 g/mol |
| IUPAC Name | ethyl 1-piperidin-4-ylpiperidine-2-carboxylate |
| Standard InChI | InChI=1S/C13H24N2O2/c1-2-17-13(16)12-5-3-4-10-15(12)11-6-8-14-9-7-11/h11-12,14H,2-10H2,1H3 |
| Standard InChI Key | FXHNJYQAMCFLMU-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1CCCCN1C2CCNCC2 |
| Canonical SMILES | CCOC(=O)C1CCCCN1C2CCNCC2 |
Introduction
[1,4']Bipiperidinyl-2-carboxylic acid ethyl ester, with the CAS number 911627-08-2, is a specialty chemical compound that belongs to the class of heterocyclic building blocks, specifically piperidines. It is also known by other synonyms such as ethyl 1-piperidin-4-ylpiperidine-2-carboxylate and [1,4']Bipiperidinyl-2-carboxylic acid ethyl ester . This compound is used in various chemical syntheses and research applications.
Synthesis and Applications
While specific synthesis methods for [1,4']Bipiperidinyl-2-carboxylic acid ethyl ester are not detailed in the available literature, it is generally used as a building block in organic synthesis. Its applications can range from pharmaceutical research to materials science, given its versatility as a heterocyclic compound.
Suppliers and Availability
[1,4']Bipiperidinyl-2-carboxylic acid ethyl ester is available from several chemical suppliers, including Parchem and Alfa Chemistry . These companies provide the compound in various packaging options and offer detailed product specifications.
Data Table: Specifications of [1,4']Bipiperidinyl-2-carboxylic acid ethyl ester
| Property | Value |
|---|---|
| CAS Number | 911627-08-2 |
| Molecular Formula | C₁₃H₂₄N₂O₂ |
| Molecular Weight | 240.35 g/mol |
| Purity | 96% |
| Synonyms | Ethyl 1-piperidin-4-ylpiperidine-2-carboxylate |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume